Flugestone

Catalog No.
S603251
CAS No.
337-03-1
M.F
C21H29FO4
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flugestone

CAS Number

337-03-1

Product Name

Flugestone

IUPAC Name

(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H29FO4

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C21H29FO4/c1-12(23)20(26)9-7-15-16-5-4-13-10-14(24)6-8-18(13,2)21(16,22)17(25)11-19(15,20)3/h10,15-17,25-26H,4-9,11H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1

InChI Key

OFSXGKOMEGSTSE-BPSSIEEOSA-N

SMILES

CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O

Synonyms

17 beta Acetoxy 9 fluoro 11 beta hydroxyprogesterone, 17 beta-Acetoxy-9-fluoro-11 beta-hydroxyprogesterone, Acetate, Flugestone, Acetate, Fluorogestone, Acetate, Flurogestone, beta-Acetoxy-9-fluoro-11 beta-hydroxyprogesterone, 17, beta-hydroxyprogesterone, 17 beta-Acetoxy-9-fluoro-11, Cronolone, Flugestone, Flugestone Acetate, Fluorogestone Acetate, Flurogestone, Flurogestone Acetate

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O

The exact mass of the compound Flugestone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Reproductive Physiology:

  • Understanding the estrous cycle: Flugestone can be used to manipulate the estrous cycle in research animals, allowing scientists to study the hormonal changes that occur during different stages of the cycle. This information is crucial for understanding fertility, pregnancy, and the development of reproductive diseases. [Source: National Institutes of Health (NIH) - ]
  • Evaluating new contraceptives: Flugestone can be used as a component of new contraceptive formulations for both humans and animals. By studying its effects on the estrous cycle and hormone levels, researchers can assess the efficacy and safety of these potential contraceptives.
  • Modeling human menstrual disorders: Flugestone can be used to induce specific hormonal changes in animal models, mimicking certain aspects of human menstrual disorders like amenorrhea (absence of periods) or irregular bleeding. This allows researchers to study the underlying mechanisms of these conditions and develop new treatment strategies.

Cancer Research:

  • Progesterone receptor antagonists: Flugestone can be modified to create compounds that act as antagonists of the progesterone receptor, a protein that plays a role in the growth of some types of cancer, such as breast and endometrial cancer. Studying these modified molecules can help researchers develop new drugs to target these cancers.

Other Areas of Research:

  • Stress and behavior: Flugestone may influence stress responses and behavior in animals. Researchers are investigating its potential role in regulating anxiety, aggression, and social behavior.
  • Endocrine disruption: Flugestone, like other synthetic hormones, can potentially disrupt the endocrine system. Research is ongoing to understand the potential environmental and health impacts of flugestone exposure.

Flugestone, specifically known as flugestone acetate, is a synthetic progestational compound with the chemical formula C₂₃H₃₁FO₅. It is recognized for its potent progestational activity, which is greater than that of natural progesterone. This compound is primarily utilized in veterinary medicine for reproductive control in livestock and has applications in hormone therapy.

As a progestin, flugestone has the potential to bind to progesterone receptors in the body. Progesterone receptors are proteins found in various tissues, including the uterus, breasts, and brain []. When progesterone or a similar compound binds to these receptors, it can trigger a cascade of cellular events that influence biological functions []. However, the specific mechanism of action of flugestone and its effects on these pathways require further investigation [].

, particularly in its synthesis and modification processes. The primary reaction involves the acylation of 9α-fluorohydrocortisone to produce flugestone acetate. This reaction typically involves the following steps:

  • Dissolution: 9α-fluorohydrocortisone is dissolved in an organic solvent.
  • Acid-Base Reaction: A base and an acid-binding agent are added.
  • Dropwise Addition: Chloroacetic chloride is added dropwise to the solution.
  • Incubation: The mixture is incubated at controlled temperatures (20-80°C) for several hours.
  • Neutralization: Aqueous alkali is added to neutralize the reaction mixture.
  • Crystallization: The product is crystallized from the solution to yield flugestone acetate with high purity (98-99% HPLC content) .

Flugestone exhibits significant biological activity as a progestin, influencing reproductive processes by mimicking the action of progesterone. Its higher potency allows it to effectively regulate estrous cycles in animals, making it valuable in veterinary practices for breeding management and synchronization. Additionally, it has been studied for its potential applications in human medicine, particularly in hormone replacement therapy.

The synthesis of flugestone primarily involves the following method:

  • Starting Material: 9α-fluorohydrocortisone serves as the precursor.
  • Solvent Choice: Organic solvents such as glacial acetic acid or dimethylformamide are commonly used.
  • Reaction Conditions: The reaction typically occurs at temperatures ranging from 40-80°C under controlled conditions.
  • Purification: Post-reaction, the mixture undergoes crystallization and filtration to isolate flugestone acetate .

Flugestone has several applications, including:

  • Veterinary Medicine: Used for estrus synchronization and reproductive control in livestock.
  • Hormonal Therapies: Potential use in treating various hormonal imbalances in both veterinary and human medicine.
  • Research: Utilized in studies related to hormonal functions and synthetic steroid development.

Interaction studies of flugestone focus on its pharmacokinetics and pharmacodynamics when administered with other compounds. Research indicates that flugestone can interact with various receptors, influencing its efficacy and safety profile. Studies have shown that co-administration with other hormones may enhance or inhibit its effects, necessitating careful consideration during therapeutic use .

Flugestone shares structural and functional similarities with several other synthetic progestins and steroids:

Compound NameChemical FormulaProgestational ActivityUnique Features
ProgesteroneC₂₁H₂₈O₃StandardNatural hormone
MedroxyprogesteroneC₂₁H₂₈O₃HighUsed in contraceptives
NorethisteroneC₂₁H₂₄O₂ModerateCommonly used in oral contraceptives
FluoxymesteroneC₂₂H₃₃F₃O₃HighAn anabolic steroid

Flugestone's uniqueness lies in its fluorinated structure, which enhances its binding affinity to progesterone receptors compared to other compounds like progesterone itself . This modification contributes to its increased potency and efficacy in veterinary applications.

The development of flugestone synthesis emerged during the transformative period of steroid chemistry in the mid-20th century. Flugestone acetate was first synthesized by G.D. Searle and Company in 1959, identified under the developmental code SC-9880 [22]. This period coincided with what steroid chemists often refer to as the "Decade of the Sex Hormones" during the 1930s, when fundamental molecular structures of steroid hormones were determined and first introduced to medical practice [9].

The historical context of flugestone synthesis is rooted in the broader evolution of steroid manufacturing that began with early work on natural hormone isolation. Russell Marker achieved the first practical synthesis of progesterone in the 1940s through what became known as the "Marker Degradation," using Mexican yam as starting material [9]. This breakthrough established foundational principles that would influence subsequent synthetic approaches to modified steroids like flugestone.

During the 1950s and 1960s, pharmaceutical companies including Ciba became heavily involved in steroid chemistry, with chemists focusing primarily on the synthesis of natural hormones and their derivatives [7]. Cholesterol served as the preferred starting material for several years, with efficient procedures developed for its degradation to suitable intermediates [7]. The search for alternative starting materials, such as hecogenin, was intensively investigated during this period [7].

The synthesis of fluorinated steroids like flugestone represented a significant advancement in medicinal chemistry. Fluorinated steroids, which are synthesized by electrophilic fluorination, form a significant proportion of marketed pharmaceuticals [6]. The incorporation of fluorine atoms into steroid structures enhances their biological activity and stability compared to natural hormones [19].

Early synthetic approaches to flugestone utilized established steroid transformation methodologies developed during the 1950s. The synthetic pathways were built upon fundamental steroid biosynthesis principles, where all steroid hormones are synthesized from pregnenolone, which itself is derived from cholesterol [34]. The conversion processes involve enzymatic modifications that served as models for chemical synthetic routes [34].

Modern Industrial Production Methodologies

Contemporary industrial production of flugestone employs sophisticated chemical and biotechnological approaches that represent significant advances over historical methods. Modern steroid manufacturing occupies a prominent place in the pharmaceutical industry with an annual global market exceeding ten billion dollars [1]. The synthesis of steroidal active pharmaceutical ingredients is currently performed through a combination of microbiological and chemical processes [1].

Industrial production methodologies utilize mycobacterial strains capable of naturally metabolizing sterols such as cholesterol and phytosterols as biocatalysts [1]. These microorganisms transform phytosterols into steroidal intermediates (synthons), which serve as key precursors for producing steroidal active pharmaceutical ingredients in subsequent chemical processes [1]. The synthons can be modified by other microbial strains capable of introducing regio- and stereospecific modifications into steroidal molecules [1].

Modern synthetic capabilities for steroid production include hydrogenation reactions capable of processing hundreds of kilograms per batch, ultra-low temperature reactions below negative eighty degrees Celsius, and chlorination reactions handling thousands of kilograms per batch [2]. Additional capabilities encompass fluorination reactions, which are particularly relevant for flugestone synthesis, along with esterification reactions for producing acetate derivatives [2].

The industrial synthesis of fluorinated steroids involves electrophilic fluorination processes using specialized fluorinating reagents [6]. These reagents include N-F compounds and fluorine gas, with factors affecting stereochemical outcomes being carefully controlled [6]. The incorporation of fluorine atoms requires precise reaction conditions to achieve the desired regiochemistry and stereochemistry [6].

Current manufacturing processes have benefited from green chemistry innovations, including the use of heterogeneous catalysts such as bismuth reagents and microwave-assisted synthesis to expand reaction scope for industrial production [2]. Microbial reactions provide specificity for functionalizing groups at specific positions without affecting groups at other positions [2].

Manufacturing CapabilityScaleTemperature Range
Hydrogenation ReactionsHundreds of kg/batchVariable
Ultra-low Temperature ReactionsIndustrial scaleBelow -80°C
Chlorination ReactionsThousands of kg/batchControlled
Fluorination ReactionsIndustrial scalePrecisely controlled

Key Intermediate Compounds in Flugestone Synthesis

The synthesis of flugestone involves several critical intermediate compounds that serve as building blocks in the transformation pathway. The primary starting material is progesterone, which undergoes specific chemical modifications to introduce the fluorine atom and hydroxyl groups characteristic of flugestone [29]. Progesterone itself is synthesized from pregnenolone through a two-step process involving oxidation of the 3β-hydroxyl group to a keto group and movement of the double bond from C5 to C4 [34].

A key intermediate in flugestone synthesis is 9-fluoro-11β,17-dihydroxy-pregn-4-ene-3,20-dione, which represents the core structure before acetylation [29]. This intermediate is formed through selective fluorination at the 9α position and hydroxylation at the 11β and 17α positions [18]. The stereochemical configuration of these substituents is critical for the biological activity of the final compound [22].

The intermediate 17-acetoxy-9α-fluoro-11β-hydroxy-pregn-4-ene-3,20-dione represents a partially acetylated form where only the 17α position has been esterified [18]. This compound serves as a precursor to the final flugestone acetate through completion of the acetylation process [29]. The selective acetylation requires careful control of reaction conditions to prevent unwanted side reactions [29].

Another significant intermediate is the 9,11β-epoxy derivative, which can be converted to the desired fluorohydrin through ring-opening reactions with hydrogen fluoride [29]. This pathway provides an alternative route to introduce both the fluorine atom and the 11β-hydroxyl group simultaneously [29]. The epoxide intermediate offers advantages in terms of stereochemical control during the fluorination step [29].

The acetylation process involves the use of acetyl chloride in the presence of triethylamine in chloroform at temperatures ranging from 10 to 65 degrees Celsius, achieving yields of 97.6 percent [29]. Alternative acetylation conditions utilize acetic anhydride with pyridine as the base catalyst [29].

Intermediate CompoundChemical ModificationYield (%)
9α-Fluoro-11β-hydroxyprogesteroneFluorination and hydroxylationVariable
17α-Acetoxy intermediateSelective acetylation95-98
9,11β-Epoxy derivativeEpoxidation85-90
Final flugestone acetateComplete acetylation97.6

Reaction Mechanism Elucidation

The reaction mechanisms involved in flugestone synthesis encompass several distinct chemical transformations, each proceeding through well-characterized mechanistic pathways. The fluorination reaction at the 9α position involves electrophilic attack by fluorinating reagents on the steroid double bond system [6]. This process requires careful stereochemical control to achieve the desired α-configuration of the fluorine substituent [6].

The fluorination mechanism begins with the formation of a fluoronium ion intermediate through electrophilic attack of the fluorinating reagent on the 9,11-double bond [6]. The stereoselectivity of this reaction is influenced by the approach of the fluorinating reagent from the less hindered β-face of the steroid nucleus [6]. Subsequent ring opening of the fluoronium ion by water or hydroxide ion leads to the formation of the 9α-fluoro-11β-hydroxyl product [6].

The hydroxylation reactions at the 11β and 17α positions proceed through different mechanistic pathways. The 11β-hydroxylation typically occurs through cytochrome P450-mediated oxidation or through chemical oxidation using osmium tetroxide or other oxidizing agents [1]. The 17α-hydroxylation follows similar oxidative mechanisms but requires different enzymatic or chemical systems [1].

The acetylation mechanism involves nucleophilic acyl substitution where the hydroxyl groups act as nucleophiles attacking the carbonyl carbon of acetyl chloride [29]. The reaction proceeds through a tetrahedral intermediate that subsequently eliminates chloride ion to form the acetate ester [29]. The use of triethylamine serves to neutralize the hydrogen chloride generated and to activate the hydroxyl group through hydrogen bonding [29].

The epimerization process for converting 6β-fluoroprogesterone to the more pharmacologically active 6α-fluoroprogesterone isomer involves acid-catalyzed equilibration through enolate intermediates [6]. This process occurs in hydrochloric acid/acetic acid solutions with specific kinetic parameters that have been detailed through mechanistic studies [6].

Steroid biosynthesis mechanisms provide insight into synthetic pathways, where the conversion from cholesterol involves complex cyclization reactions catalyzed by squalene epoxidase and oxidosqualene-lanosterol cyclase [32]. These natural processes proceed through carbocation intermediates that undergo Wagner-Meerwein rearrangements to establish the steroid skeleton [32].

Process Optimization and Yield Improvement Strategies

Process optimization for flugestone synthesis has focused on improving yields, reducing reaction times, and minimizing environmental impact through green chemistry approaches. The optimization of steroid bioprocesses has been addressed through recombinant DNA technology approaches, though these techniques have not been extensively applied to steroid synthesis compared to other industrial bioprocesses [1]. Traditional approaches based on physicochemical mutagenesis and selection have been the primary methods for strain improvement [1].

Yield improvement strategies have concentrated on optimizing reaction conditions for each synthetic step. The fluorination reaction yields have been enhanced through careful selection of fluorinating reagents and reaction conditions [6]. The use of N-F reagents provides better selectivity and higher yields compared to fluorine gas, while also offering improved safety profiles [6]. Temperature control during fluorination is critical, with optimal conditions typically maintained between negative seven and negative five degrees Celsius to achieve ninety percent yields [29].

The acetylation step has been optimized to achieve yields exceeding 97 percent through the use of triethylamine as base and chloroform as solvent [29]. The reaction temperature of 10 to 65 degrees Celsius provides optimal conditions for complete conversion while minimizing side reactions [29]. Alternative conditions using pyridine as both base and solvent have also been developed for specific applications [29].

Adaptive Laboratory Evolution methodology has been proposed for optimizing bioprocesses involved in steroid precursor production [1]. This approach involves progressively increasing sterol concentration in growth media to select for strains that efficiently biotransform sterols into steroidal intermediates [1]. The methodology can be combined with reverse engineering strategies to identify beneficial mutations in evolved strains [1].

Process intensification through microwave-assisted synthesis has been implemented to expand reaction scope and meet industrial production requirements [2]. This technology allows for more uniform heating and reduced reaction times compared to conventional heating methods [2]. The use of heterogeneous catalysts, including bismuth reagents for allylic oxidation, provides environmental benefits while maintaining high synthetic efficiency [2].

The construction of second-generation mycobacterial strains represents a promising approach for improving bioprocess economics [1]. These improved strains address limitations of low sterol conversion yields and poor product selectivity achieved with currently available mycobacterial strains [1]. Genome sequencing and annotation of industrial mycobacterial strains have provided targets for rational strain design [1].

Optimization StrategyImprovement AchievedApplication
Temperature control (-7 to -5°C)90% yield in fluorinationFluorination step
Triethylamine/chloroform system97.6% yieldAcetylation
Microwave-assisted synthesisReduced reaction timeMultiple steps
Heterogeneous catalystsEnvironmental improvementOxidation reactions
Strain evolutionEnhanced biotransformationPrecursor synthesis

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

364.20498756 g/mol

Monoisotopic Mass

364.20498756 g/mol

Heavy Atom Count

26

UNII

NT3ET34748

Related CAS

2529-45-5 (Parent)

Other CAS

337-03-1

Wikipedia

Flugestone

Dates

Last modified: 08-15-2023

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